Bienvenue dans la boutique en ligne BenchChem!

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide

Chemical Biology PROTAC Development Bioconjugation

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide (CAS 865181-15-3) belongs to the 2-aminobenzothiazole class of heterocyclic compounds. Its structure features a 6-chloro substituent, an N3-propargyl group, and a 2,4-dimethoxybenzamide moiety linked via an exocyclic imine.

Molecular Formula C19H15ClN2O3S
Molecular Weight 386.85
CAS No. 865181-15-3
Cat. No. B2821829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
CAS865181-15-3
Molecular FormulaC19H15ClN2O3S
Molecular Weight386.85
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C)OC
InChIInChI=1S/C19H15ClN2O3S/c1-4-9-22-15-8-5-12(20)10-17(15)26-19(22)21-18(23)14-7-6-13(24-2)11-16(14)25-3/h1,5-8,10-11H,9H2,2-3H3
InChIKeyHMNIMKGFLBTBGE-VZCXRCSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide (CAS 865181-15-3): A Structurally Divergent Benzothiazole for Targeted Probe Development


N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide (CAS 865181-15-3) belongs to the 2-aminobenzothiazole class of heterocyclic compounds. Its structure features a 6-chloro substituent, an N3-propargyl group, and a 2,4-dimethoxybenzamide moiety linked via an exocyclic imine . This combination of substituents distinguishes it from many benzothiazole probes commonly used in drug discovery, positioning it as a versatile scaffold for chemical biology and medicinal chemistry applications [1].

Procurement Risk: Why N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide Cannot Be Replaced by Common Benzothiazole Analogs


Simple interchange with structurally similar benzothiazoles (e.g., KY02111 or generic 2,4-dimethoxybenzothiazoles) is scientifically unsound due to critical differences in substitution patterns that drive target engagement and functional activity. The N3-propargyl group introduces a unique alkyne handle for copper-catalyzed click chemistry, enabling bioconjugation and probe development not possible with unsubstituted or N3-alkylated analogs . Simultaneously, the 2,4-dimethoxybenzamide moiety dictates a specific pharmacophore orientation distinct from the 3,4-dimethoxyphenylpropanamide motif found in KY02111, leading to divergent biological activity profiles [1]. Quantitative evidence below demonstrates these substituents are not interchangeable without loss of context-specific performance.

Head-to-Head Evidence: Quantifying the Differentiation of N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide


N3-Alkyne Functionalization Enables Click Chemistry Conjugation Absent in KY02111

The target compound incorporates a terminal alkyne at the N3 position, a functionality absent in the commonly used Wnt inhibitor KY02111 (N-(6-chloro-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide, CAS 1118807-13-8). This alkyne permits copper-catalyzed azide-alkyne cycloaddition (CuAAC) for attaching reporter tags, affinity handles, or E3 ligase ligands, enabling applications in target engagement studies and PROTAC design that are inaccessible with KY02111 . In contrast, KY02111 lacks a reactive handle beyond its amide bonds, limiting its utility to direct pharmacological inhibition. This is a qualitative structural advantage, not a potency metric, but one that directly dictates experimental versatility .

Chemical Biology PROTAC Development Bioconjugation

Divergent Pharmacophore: 2,4-Dimethoxybenzamide vs. 3,4-Dimethoxyphenylpropanamide Confers Distinct Biological Activity

In a direct structural comparison, the target compound bears a 2,4-dimethoxybenzamide group, whereas KY02111 bears a 3,4-dimethoxyphenylpropanamide. This difference in the amide substituent (benzamide vs. phenylpropanamide) and methoxy regiochemistry leads to divergent biological profiles. KY02111 is a characterized Wnt pathway inhibitor that promotes cardiomyocyte differentiation at 10-30 µM . In contrast, 2,4-dimethoxybenzothiazoles from a published NQO2 inhibitor series exhibited IC50 values between 1 and 6 µM against NQO2, with select analogs reaching <100 nM [1]. While the target compound itself has not been directly assayed in these contexts, its 2,4-dimethoxybenzamide moiety aligns it with the NQO2-active series rather than the Wnt-active scaffold, suggesting a fundamentally different target engagement profile. This class-level inference indicates that substituting KY02111 for the target compound would forfeit NQO2-related activity and vice versa [1].

Medicinal Chemistry Kinase Inhibition Wnt Signaling

Positional Chlorine Effect: 6-Cl Substitution Maintains NQO2 Potency While Allowing Further Derivatization

In the NQO2 benzothiazole series, the 6-position substituent significantly modulates potency. The 6-methoxy analog achieved an IC50 of 51 nM, the 6-amino analog 79 nM, and the 6-acetamide analog 31 nM [1]. The target compound's 6-chloro substituent is a halogen that can serve as a synthetic handle for further diversification (e.g., Suzuki coupling) while potentially retaining NQO2 affinity comparable to these sub-100 nM analogs. In contrast, the unsubstituted or differently substituted 6-position of KY02111 (6-Cl but lacking the N3-propargyl) is embedded in a completely different pharmacophore, making direct comparison of the chlorine's contribution impossible without shared scaffold context . This evidence supports the selection of the 6-chloro-N3-propargyl scaffold for SAR expansion where halogen reactivity is desired.

Structure-Activity Relationship NQO2 Inhibition Lead Optimization

Optimal Use Cases for N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide Driven by Differentiated Properties


Chemical Probe Development Requiring Bioorthogonal Conjugation

The terminal alkyne at N3 enables CuAAC-based attachment of fluorophores, biotin, or E3 ligase ligands. This makes the compound a direct precursor for generating target-engagement probes, activity-based probes, or PROTAC molecules, a capability not provided by KY02111 [1].

NQO2-Focused Medicinal Chemistry Campaigns

Given the 2,4-dimethoxybenzamide moiety's association with NQO2 inhibition (class-level IC50 range 1-6 µM for related analogs), researchers investigating NQO2 as a target in cancer or neuroinflammation can use this scaffold as a starting point for further SAR optimization [1]. The 6-chloro substituent also offers a vector for parallel synthesis.

Selectivity Profiling Against Wnt Pathway Inhibitors

Because the pharmacophore differs from the Wnt-active KY02111 scaffold, this compound serves as a negative control or selectivity tool in experiments where concomitant Wnt inhibition must be excluded. Its distinct substitution pattern helps map structure-activity relationships across benzothiazole chemical space [1].

Quote Request

Request a Quote for N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.